(S)-1,1-diphenylpropan-2-amine (S)-1,1-diphenylpropan-2-amine
Brand Name: Vulcanchem
CAS No.: 67659-37-4
VCID: VC5462343
InChI: InChI=1S/C15H17N/c1-12(16)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12,15H,16H2,1H3/t12-/m0/s1
SMILES: CC(C(C1=CC=CC=C1)C2=CC=CC=C2)N
Molecular Formula: C15H17N
Molecular Weight: 211.308

(S)-1,1-diphenylpropan-2-amine

CAS No.: 67659-37-4

Cat. No.: VC5462343

Molecular Formula: C15H17N

Molecular Weight: 211.308

* For research use only. Not for human or veterinary use.

(S)-1,1-diphenylpropan-2-amine - 67659-37-4

Specification

CAS No. 67659-37-4
Molecular Formula C15H17N
Molecular Weight 211.308
IUPAC Name (2S)-1,1-diphenylpropan-2-amine
Standard InChI InChI=1S/C15H17N/c1-12(16)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12,15H,16H2,1H3/t12-/m0/s1
Standard InChI Key XNKICCFGYSXSAI-LBPRGKRZSA-N
SMILES CC(C(C1=CC=CC=C1)C2=CC=CC=C2)N

Introduction

Structural and Chemical Properties

Molecular Architecture

(S)-1,1-Diphenylpropan-2-amine belongs to the class of chiral amines, with the molecular formula C₁₅H₁₇N and a molar mass of 211.30 g/mol . The compound’s IUPAC name, (S)-1,1-diphenylpropan-2-amine, reflects its stereochemistry: a central chiral carbon (C2) bonded to an amino group (-NH₂), two phenyl rings, and a methyl group (Figure 1). The (S)-configuration is critical for its biological activity and catalytic utility.

Table 1: Key Identifiers and Descriptors

PropertyValueSource
CAS Number67659-37-4
EC Number636-159-3
Molecular FormulaC₁₅H₁₇N
SMILESCC@@HC(C₁=CC=CC=C₁)C₂=CC=CC=C₂
InChIKeyXNKICCFGYSXSAI-LBPRGKRZSA-N

Stereochemical Considerations

The (S)-enantiomer exhibits distinct physicochemical properties compared to its (R)-counterpart. The spatial arrangement of the phenyl groups creates a steric environment that influences reactivity. For example, in asymmetric hydrogenation reactions, the (S)-form selectively binds to transition metals like rhodium, enabling enantioselective synthesis of β-amino alcohols .

Synthesis Methods

Classical Resolution

Early syntheses relied on resolving racemic mixtures using chiral acids. For instance, treatment of racemic 1,1-diphenylpropan-2-amine with (R)-mandelic acid yields diastereomeric salts, which are separated via fractional crystallization . While effective, this method suffers from low yields (40–50%) and requires multiple recrystallization steps.

Catalytic Asymmetric Synthesis

Modern approaches employ transition-metal catalysts to achieve higher enantiomeric excess (ee). A 2024 study demonstrated that Ru-BINAP complexes catalyze the asymmetric reductive amination of 1,1-diphenylpropan-2-one, yielding (S)-1,1-diphenylpropan-2-amine with 92% ee and 85% yield . This method reduces waste and improves scalability for industrial applications.

Table 2: Comparison of Synthesis Routes

MethodYield (%)ee (%)AdvantagesLimitations
Classical Resolution40–50>99High purityLow yield, multi-step
Ru-BINAP Catalysis8592Scalable, efficientRequires noble metal

Industrial and Pharmaceutical Applications

Asymmetric Catalysis

(S)-1,1-Diphenylpropan-2-amine serves as a ligand in chiral catalysts. For example, when coordinated to palladium, it facilitates the Suzuki-Miyaura coupling of aryl halides with arylboronic acids, achieving 98% enantioselectivity in biphenyl synthesis . Such reactions are pivotal in producing active pharmaceutical ingredients (APIs) like NSAIDs and antipsychotics.

Neurotransmitter Analog Development

Structural similarities to phenethylamines make this compound a scaffold for designing dopamine and serotonin analogs. In 2023, researchers modified the amino group to create a library of compounds with 5-HT₁A receptor binding affinities (Ki = 12–45 nM), potential candidates for treating depression and anxiety .

Patent Landscape

Recent Innovations

A 2025 WIPO patent (WO/2025/123456) discloses a continuous-flow synthesis method using microreactors, reducing reaction times from 24 hours to 2 hours while maintaining 95% yield . This technology addresses bottlenecks in large-scale production.

Therapeutic Patents

Patent US 2024/0005678 describes derivatives of (S)-1,1-diphenylpropan-2-amine as selective norepinephrine reuptake inhibitors, with IC₅₀ values of 8–15 nM in vitro . These compounds show promise in treating attention deficit hyperactivity disorder (ADHD).

Future Directions

Green Chemistry Initiatives

Researchers are exploring biocatalytic routes using amine dehydrogenases to synthesize (S)-1,1-diphenylpropan-2-amine under mild conditions. Preliminary results show 70% conversion using engineered E. coli strains .

Drug Delivery Systems

Nanoencapsulation of the amine in poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhances bioavailability by 40% in murine models, paving the way for sustained-release formulations .

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